molecular formula C15H20N6O3 B2748310 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1019100-26-5

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2748310
M. Wt: 332.364
InChI Key: NILZTMDNVKBZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H20N6O3 and its molecular weight is 332.364. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Applications

The synthesis and pharmacological evaluation of new derivatives of purine-2,6-dione, including those structurally related to "8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione," have shown significant analgesic and anti-inflammatory activities. These compounds, with terminal carboxylic, ester, or amide moieties, exhibited strong analgesic effects in vivo, with some being more potent than reference drugs in standard pain models. The observed activities suggest their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Anticancer Activities

Derivatives of pyrano[2,3-f]chromene-4,8-dione, a scaffold related to the chemical structure of interest, have been synthesized and evaluated for their anticancer properties. These compounds, designed and synthesized using phloroglucinol as a starting material, demonstrated potent anticancer activities against several human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma. The structure-activity relationship (SAR) analysis of these compounds highlights the potential for designing more potent anticancer agents with favorable drug-like properties (Li Hongshuang et al., 2017).

Metal-Mediated Base Pairs in Nucleic Acids

Research into 6-(3,5-dimethylpyrazol-1-yl)purine derivatives, closely related to the compound , has explored their use in creating metal-mediated base pairs within nucleic acids. The synthesis and structural characterization of metal complexes of these derivatives provided insights into their ability to form specific recognition patterns with canonical nucleobases through metal coordination. This research opens avenues for the development of novel nucleic acid structures with potential applications in biochemistry and molecular biology (Sinha et al., 2015).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-9-8-10(2)21(17-9)14-16-12-11(20(14)6-7-24-5)13(22)19(4)15(23)18(12)3/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILZTMDNVKBZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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